molecular formula C13H11F3N2O2 B10909207 1-(2-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

1-(2-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B10909207
M. Wt: 284.23 g/mol
InChI Key: GWWMYEJRVWXPNQ-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 3, a carboxylic acid (-COOH) moiety at position 5, and a 2-methylbenzyl substituent at position 1. This compound belongs to a class of molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to the trifluoromethyl group’s electron-withdrawing properties and the carboxylic acid’s reactivity for derivatization .

Properties

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

2-[(2-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H11F3N2O2/c1-8-4-2-3-5-9(8)7-18-10(12(19)20)6-11(17-18)13(14,15)16/h2-6H,7H2,1H3,(H,19,20)

InChI Key

GWWMYEJRVWXPNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=CC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Regioselective Pyrazole Ring Formation

The Knorr pyrazole synthesis remains foundational for constructing the pyrazole core. A trifluoromethylated 1,3-diketone, such as ethyl 4,4,4-trifluoroacetoacetate, reacts with (2-methylbenzyl)hydrazine under acidic or catalytic conditions. The reaction proceeds via nucleophilic attack of the hydrazine on the electrophilic carbonyl groups, followed by cyclodehydration.

Example Procedure :

  • Reactants : Ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol), (2-methylbenzyl)hydrazine (1.0 mmol), acetic acid (0.1 eq), ethanol/water (1:2 v/v).

  • Conditions : Reflux at 80°C for 12 hours.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate).

  • Yield : 68–75%.

Regioselectivity is influenced by the electronic effects of the trifluoromethyl group, favoring attack at the more electrophilic carbonyl adjacent to CF₃. Microwave-assisted synthesis (100°C, 1 hour) improves yield to 82%.

Post-Functionalization of Preformed Pyrazole Intermediates

Alkylation of 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

A two-step approach involves synthesizing 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid followed by N-alkylation with 2-methylbenzyl bromide.

Step 1: Pyrazole Carboxylic Acid Synthesis :

  • Reactants : Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.0 mmol), NaOH (2.0 mmol), ethanol/water (3:1).

  • Conditions : Reflux at 70°C for 6 hours.

  • Yield : 89% after acidification (HCl).

Step 2: N-Alkylation :

  • Reactants : 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 mmol), 2-methylbenzyl bromide (1.2 mmol), K₂CO₃ (2.0 mmol), DMF.

  • Conditions : 60°C for 8 hours under N₂.

  • Yield : 65–70% after purification.

One-Pot Tandem Synthesis

Solvothermal Method with Ligand Modulation

A solvothermal approach using nickel or copper salts and auxiliary ligands (e.g., 4-dimethylaminopyridine) facilitates simultaneous cyclocondensation and crystallization.

Procedure :

  • Reactants : Ni(NO₃)₂·6H₂O (0.2 mmol), 3-pyrazolecarboxylic acid (0.2 mmol), 2-methylbenzylhydrazine (0.2 mmol), 4-DMAP (0.5 mmol), CH₃OH/H₂O (1:2).

  • Conditions : 110°C in a Teflon-lined autoclave for 72 hours.

  • Yield : 53% (blue crystals after filtration).

Comparative Analysis of Methods

Method Conditions Yield (%) Regioselectivity Complexity
CyclocondensationReflux, 12 hours68–82High (≥9:1)Moderate
Post-FunctionalizationTwo-step, 14 hours65–70ExcellentHigh
Solvothermal110°C, 72 hours53ModerateLow

Optimization Strategies

Catalytic Enhancements

  • Ce(L-Pro)₂ Complex : Reduces reaction time to 3 hours with 85% yield in cyclocondensation.

  • Trifluoroacetic Acid : Improves selectivity to 96:4 (desired:undesired isomer) in alkylation steps.

Green Chemistry Approaches

  • Aqueous Ethanol Solvent : Eliminates need for volatile organic solvents, aligning with sustainable practices.

  • Microwave Irradiation : Cuts reaction time by 80% while maintaining yield.

Challenges and Solutions

  • Regioselectivity Control : Use of bulky auxiliaries (e.g., 2,2′-bipyridine) directs substituent placement.

  • Carboxylic Acid Hydrolysis : Optimized NaOH concentration (2.0 M) prevents decarboxylation.

  • Crystallization Issues : Slow cooling (0.5°C/min) yields platelet crystals for easier filtration .

Chemical Reactions Analysis

1-(2-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Researchers are investigating its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, while the pyrazole ring can contribute to its binding affinity. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Substituent Effects on Core Pyrazole Structure

  • 1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (C₁₂H₆F₃N₃O₂): Replaces the 2-methylbenzyl group with a 3-cyanophenyl substituent.
  • 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (C₁₂H₁₁F₃N₂O₃):

    • Features a methoxy (-OCH₃) group on the phenyl ring.
    • The electron-donating methoxy group may reduce the acidity of the carboxylic acid compared to the target compound’s 2-methylbenzyl substituent .
  • 4-Bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (C₈H₈BrF₃N₂O₃):

    • Introduces a bromine atom at position 4 and a hydroxyethyl group at position 1.
    • Bromine increases molecular weight (330.06 g/mol) and may enhance halogen bonding interactions in biological systems .

B. Key Structural Comparisons

Compound Name Substituent at Position 1 Substituent at Position 3 Molecular Weight (g/mol) Key Features
Target Compound 2-Methylbenzyl -CF₃ ~315.25* High lipophilicity, steric hindrance
1-(3-Cyanophenyl) derivative 3-Cyanophenyl -CF₃ 281.19 Enhanced polarity, potential H-bonding
1-(4-Methoxybenzyl)-3-methyl derivative 4-Methoxybenzyl -CH₃ 254.27 Reduced acidity, lower steric bulk
Ethyl 3-(Trifluoromethyl)pyrazole-5-carboxylate Ethyl ester -CF₃ 222.17 Ester group improves volatility

*Estimated based on similar compounds.

Physicochemical Properties

  • Purity : Most pyrazole derivatives, including the target compound, are synthesized with ≥95% purity .
  • Solubility : The 2-methylbenzyl group in the target compound increases hydrophobicity compared to derivatives with polar substituents (e.g., -CN or -OH).
  • Acidity : The trifluoromethyl group lowers the pKa of the carboxylic acid (~2.5–3.5), enhancing its reactivity in salt or ester formation .

Stability and Reactivity Trends

  • Trifluoromethyl Group : Enhances metabolic stability and resistance to oxidation, critical for drug design .
  • Steric Effects : The 2-methylbenzyl group in the target compound may hinder enzymatic degradation compared to smaller substituents (e.g., methyl or methoxy groups) .

Biological Activity

1-(2-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H10F3N2O2
  • Molecular Weight : 270.22 g/mol
  • CAS Number : [specific CAS number if available]
  • Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a 2-methylbenzyl moiety.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions between hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the trifluoromethyl and 2-methylbenzyl groups can be accomplished through electrophilic aromatic substitution or nucleophilic reactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole have shown significant activity against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer) : IC50 values ranging from 2.43 to 7.84 μM were reported, indicating effective growth inhibition.
  • HepG2 (liver cancer) : Similar IC50 values were observed, suggesting broad-spectrum anticancer properties .

The anticancer activity is believed to be mediated through:

  • Microtubule Destabilization : Compounds similar to this compound have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells .
  • Apoptosis Induction : Studies indicate that these compounds can enhance caspase-3 activity and induce morphological changes indicative of apoptosis at low concentrations .

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives are known for other biological activities:

  • Anti-inflammatory Effects : Some pyrazole compounds exhibit anti-inflammatory properties superior to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antibacterial and antifungal properties, showing promising results against various pathogens .

Case Studies

Several case studies illustrate the biological effects of related compounds:

StudyCompoundActivityResults
Study 1Pyrazole Derivative AAnticancerInhibited MDA-MB-231 with IC50 6.0 μM
Study 2Pyrazole Derivative BAnti-inflammatoryReduced inflammation markers by 40%
Study 3Pyrazole Derivative CAntimicrobialEffective against E. coli with MIC of 15 μg/mL

Q & A

Q. Optimization Tips :

  • Vary solvent polarity (e.g., THF instead of DMF) to improve yield.
  • Use microwave-assisted synthesis to reduce reaction time .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm substitution patterns (e.g., trifluoromethyl as a singlet at δ 3.9–4.2 ppm; aromatic protons at δ 6.5–7.5 ppm) .
    • ¹³C NMR : Identify carboxylic acid carbon (~170–175 ppm) .
  • Infrared Spectroscopy (IR) : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₁F₃N₂O₂: 292.0764) .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Answer:
Methodology :

  • Structural Modifications :
    • Replace 2-methylbenzyl with halogenated (e.g., 2-fluorobenzyl) or bulky (e.g., naphthylmethyl) groups to assess steric/electronic effects .
    • Modify the trifluoromethyl group to -CF₂H or -CH₂CF₃ to study hydrophobicity impacts.
  • Biological Assays :
    • Enzyme Inhibition : Test against COX-2 or kinases using fluorometric assays (IC₅₀ determination) .
    • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays .

Q. Example Data :

SubstituentIC₅₀ (COX-2 Inhibition, µM)Cytotoxicity (MCF-7, µM)
2-Methylbenzyl12.3 ± 1.245.6 ± 3.8
2-Fluorobenzyl8.7 ± 0.928.4 ± 2.1

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Strategies :

  • Standardize Assay Conditions :
    • Fix cell line passages (e.g., HeLa ≤ passage 20) and solvent concentration (DMSO ≤ 0.1%) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher activity in lipophilic environments).
  • Control Compounds : Include reference drugs (e.g., aspirin for COX inhibition) to normalize results .

Case Study : A study reported IC₅₀ = 12.3 µM for COX-2 inhibition , while another found no activity . Discrepancies may arise from assay pH (optimum: 7.4) or enzyme source (recombinant vs. native) .

Advanced: How can computational methods guide bioactivity optimization?

Answer:
Approaches :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., COX-2). The trifluoromethyl group may occupy hydrophobic pockets .
  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., C-5 of pyrazole) for functionalization.
    • Calculate electrostatic potential maps to prioritize substituents with enhanced H-bonding .

Q. Example Output :

ParameterValue (Target Compound)Reference Compound
Binding Energy (kcal/mol)-8.2 ± 0.3-9.1 (Aspirin)
H-Bond Interactions23

Advanced: What strategies address solubility and stability challenges in vitro?

Answer:
Solutions :

  • Salt Formation : Synthesize sodium/potassium salts to improve aqueous solubility (e.g., sodium salt solubility: 15 mg/mL vs. free acid: 2 mg/mL) .
  • Stability Testing :
    • Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Formulation : Use cyclodextrin complexes or liposomes to enhance bioavailability .

Q. Data :

FormulationSolubility (mg/mL)Half-Life (h)
Free Acid2.16.2
Sodium Salt14.88.5
Cyclodextrin Complex9.312.7

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